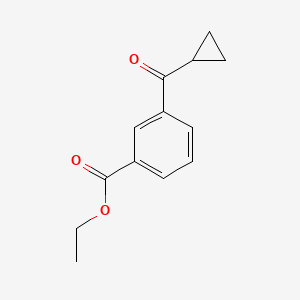

3-Carboethoxyphenyl cyclopropyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Carboethoxyphenyl cyclopropyl ketone is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.25 and appears as a colorless oil .

Molecular Structure Analysis

The molecular structure of 3-Carboethoxyphenyl cyclopropyl ketone is represented by the linear formula C13H14O3 .Chemical Reactions Analysis

Cyclopropyl ketones, such as 3-Carboethoxyphenyl cyclopropyl ketone, have been shown to undergo C–C activation and cross-coupling reactions . These reactions cleave C–C bonds and enable functionalization at both carbon sites, which are powerful strategic tools in synthetic chemistry .Physical And Chemical Properties Analysis

3-Carboethoxyphenyl cyclopropyl ketone is a colorless oil . It has a molecular weight of 218.25 and a molecular formula of C13H14O3 .Aplicaciones Científicas De Investigación

Domino Carbocationic Rearrangement

Aryl-2-(N-methyl/benzyl-3-indolyl)cyclopropyl ketones undergo a domino carbocationic rearrangement, leading to the formation of 2-aroyl-3-aryl-1H-cyclopenta[c]carbazoles. This transformation involves electrophilic ring opening, intermolecular enol capture, electrophilic dimerization, aromatization, and intramolecular aldol condensation, resulting in three carbon-carbon bonds and a fused benzene and cyclopentene ring in a one-pot operation from simple indole precursors (Venkatesh et al., 2002).

Cycloadditions by Visible Light Photocatalysis

A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins generates highly substituted cyclopentane ring systems, initiated by the one-electron reduction of the ketone to the radical anion using a photocatalytic system (Lu, Shen, & Yoon, 2011).

Ti-Catalyzed Radical Redox Relay

A stereoselective formal [3+2] cycloaddition of cyclopropyl ketones with radical-acceptor alkenes forms polysubstituted cyclopentane derivatives, using a chiral Ti(salen) complex. This process constructs two C-C bonds and two contiguous stereogenic centers with excellent diastereo- and enantioselectivity (Hao et al., 2018).

Gold-Catalyzed Hydration of Alkynes

The gold-catalyzed hydration of aryl cyclopropyl acetylenes leads to cyclopropyl methyl ketones, providing evidence for subtle electronic differences in metal-alkyne complexes, including Au(I or III), Ag(I), Fe(III), and Hg(II) (Velegraki & Stratakis, 2013).

Direcciones Futuras

While specific future directions for 3-Carboethoxyphenyl cyclopropyl ketone are not available, cyclopropyl ketones have been studied for their potential in synthetic chemistry . Their ability to undergo C–C activation and cross-coupling reactions opens up new possibilities for their use in the synthesis of complex molecules .

Propiedades

IUPAC Name |

ethyl 3-(cyclopropanecarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-5-3-4-10(8-11)12(14)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUIDONJVHHDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642490 |

Source

|

| Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboethoxyphenyl cyclopropyl ketone | |

CAS RN |

878745-20-1 |

Source

|

| Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.